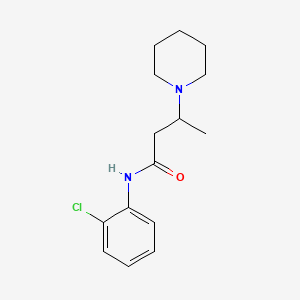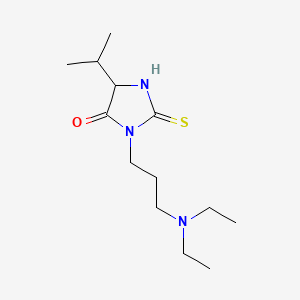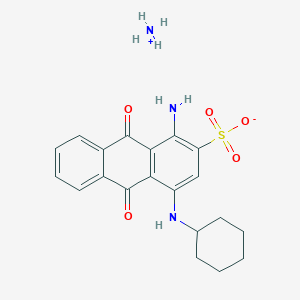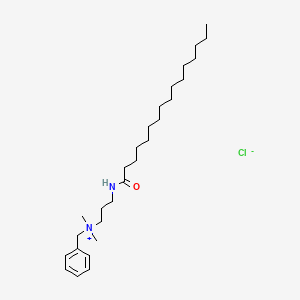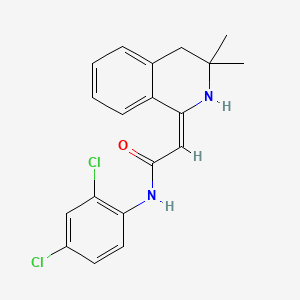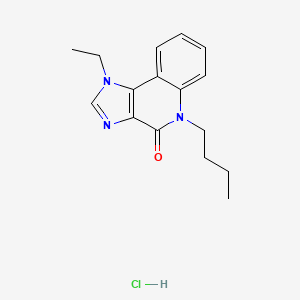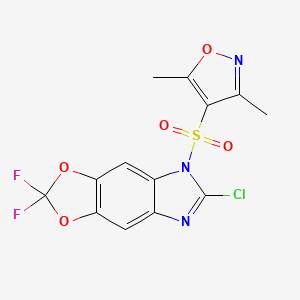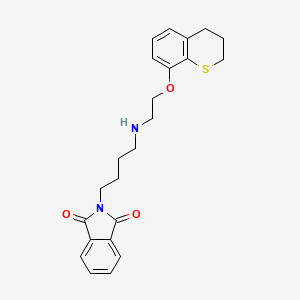
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine typically involves multiple steps:
Formation of the Benzopyran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The benzopyran intermediate is then reacted with a piperazine derivative under controlled conditions, often using a coupling agent.
Methoxylation: Introduction of the methoxy group can be done using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine can undergo various chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Applications De Recherche Scientifique
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating conditions like anxiety, depression, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine involves interaction with specific molecular targets:
Molecular Targets: Receptors, enzymes, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpiperazine: Known for its psychoactive properties.
8-Methoxy-2H-1-benzopyran: Studied for its antioxidant and anti-inflammatory effects.
Uniqueness
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is unique due to its combined structural features, which may confer distinct pharmacological properties compared to its individual components.
Propriétés
Numéro CAS |
83823-48-7 |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C21H26N2O2/c1-24-20-9-5-6-18-14-17(16-25-21(18)20)15-22-10-12-23(13-11-22)19-7-3-2-4-8-19/h2-9,17H,10-16H2,1H3 |
Clé InChI |
RVLPEFAIOCVILH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OCC(C2)CN3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



